Fmoc-L-Glutamic acid-methyl ester, also known as N-Fmoc-L-glutamic acid 5-methyl ester, is a derivative of L-glutamic acid, an important amino acid in biochemistry. This compound is widely utilized in peptide synthesis, particularly in the solid-phase peptide synthesis method. The Fmoc (fluorenylmethyloxycarbonyl) group serves as a protective group for the amino functionality, allowing selective reactions at other sites of the molecule while facilitating the synthesis of peptides and proteins.
Fmoc-L-Glutamic acid-methyl ester belongs to the class of organic compounds known as glutamic acid and derivatives. These compounds include glutamic acid or its derivatives resulting from reactions at the amino or carboxyl groups. It is classified as an organic acid and a carboxylic acid derivative, specifically within the subclass of amino acids, peptides, and analogues .
The synthesis of Fmoc-L-Glutamic acid-methyl ester typically involves two main steps: the protection of the amino group with the Fmoc group and the esterification of the carboxyl group.
Fmoc-L-Glutamic acid-methyl ester has a complex molecular structure characterized by its protective Fmoc group and methyl ester functionality.
The compound features a unique arrangement of atoms that allows it to participate effectively in peptide synthesis while maintaining stability during storage and handling.
Fmoc-L-Glutamic acid-methyl ester can undergo various chemical reactions:
The mechanism of action for Fmoc-L-Glutamic acid-methyl ester primarily involves its role as a nucleophile in peptide synthesis. The Fmoc group protects the amino function, allowing selective reactions at other sites on the molecule. During peptide synthesis:
This process is critical for constructing peptides with specific sequences necessary for various biological functions .
These properties make Fmoc-L-Glutamic acid-methyl ester suitable for various laboratory applications where stability and reactivity are essential .
Fmoc-L-Glutamic acid-methyl ester has significant scientific applications:
The introduction of the 9-fluorenylmethoxycarbonyl (Fmoc) group to the α-amino group of L-glutamic acid derivatives represents a critical stabilization step that enables precise chain elongation in solid-phase peptide synthesis (SPPS). This protection strategy leverages the orthogonal nature of Fmoc deprotection (achieved under basic conditions) relative to acid-labile side-chain protecting groups. The synthesis typically employs Fmoc chloride or Fmoc-Osu (N-hydroxysuccinimide ester) as acylation reagents, though both present distinct challenges. Fmoc-Osu is particularly prone to Lossen rearrangement under Schotten-Baumann conditions, generating Fmoc-β-Ala-OH and Fmoc-β-Ala-AA-OH impurities that compromise peptide purity at levels as low as 0.1-0.4% [2] [7].
Table 1: Comparative Analysis of Fmoc Protection Strategies
| Reagent | Reaction Conditions | Key Impurities | Mitigation Approaches |
|---|---|---|---|
| Fmoc-Cl | Bicarbonate buffer | Dipeptide formation | Intermediate silylation |
| Fmoc-OSu | Schotten-Baumann | Fmoc-β-Ala-OH (Lossen rearr.) | Alternative reagents (Fmoc-OPhth) |
| Fmoc-OPhth | Mild base | Minimal | Direct implementation |
| Fmoc-2-Mbt | Extended reaction time | Slow reaction kinetics | Elevated temperatures |
Recent advances have identified Fmoc-O-phthalimide (Fmoc-OPhth) as a superior reagent that minimizes β-alanine contamination while maintaining efficient reaction kinetics [7]. Post-protection purification achieves ≥98% HPLC purity through rigorous impurity profiling via RP-HPLC and GC-MS, with strict control of acetic acid content (<0.02%) to prevent chain termination during SPPS [2]. The optical purity is maintained at >99.9% enantiomeric excess, critical for preserving the L-configuration required for biological activity in therapeutic peptides [1] [5].
The regioselective esterification of glutamic acid's γ-carboxyl group demands precise chemical control to prevent α-ester formation. Industrial synthesis achieves this through:
Stepwise Protection-Esterification: Initial Fmoc protection is followed by γ-selective esterification using thionyl chloride/methanol or DCC/DMAP-mediated coupling, yielding Fmoc-L-glutamic acid γ-methyl ester (CAS 145038-50-2) with ≥98% purity [1]. The α-methyl ester derivative (CAS 145038-49-9) is intentionally avoided in standard protocols due to its incompatibility with sequential peptide assembly [5] [8].
Enzymatic Approaches: Lipase-catalyzed transesterification in non-aqueous media offers improved regioselectivity under mild conditions (25-30°C), though industrial adoption remains limited due to slower reaction kinetics and higher catalyst costs .
Table 2: Esterification Methods for γ-Methyl Ester Formation
| Method | Reagents/Conditions | γ:Ester Selectivity | Yield | Purity |
|---|---|---|---|---|
| Acid-catalyzed esterification | SOCl₂/MeOH, reflux | 95:5 | 85% | ≥98% (HPLC) |
| Carbodiimide coupling | DIC/DMAP, CH₂Cl₂, 0°C | 98:2 | 92% | ≥99% (HPLC) |
| Enzymatic transesterification | Lipase B, vinyl acetate | >99:1 | 75% | ≥99.5% (HPLC) |
Critical quality control parameters include optical rotation verification ([α]D20 = -10 ± 2° in MeOH for γ-ester) and melting point analysis (110-120°C) to confirm crystalline structure integrity [1] [4]. The γ-methyl ester configuration enhances peptide solubility during SPPS while preventing aspartimide-type side reactions common in unprotected dicarboxylic acids [6].
Fmoc-L-glutamic acid γ-methyl ester serves divergent roles in solid-phase and solution-phase methodologies:
SPPS Dominance: In solid-phase synthesis (≥90% of applications), the compound functions as a key building block where its γ-methyl ester stability allows iterative piperidine deprotection (20% in DMF) without ester cleavage. The Fmoc group's UV activity (λmax=301 nm) enables real-time monitoring of coupling efficiency [2] [3]. Orthogonal protection schemes prevent aspartimide formation when aspartic acid follows Gly, Asn, or other nucleophilic residues – a critical advantage over Boc chemistry requiring harsh acid deprotection [6] [10].
Solution-Phase Applications: Reserved for small peptide fragments (<5 residues), solution-phase synthesis leverages the methyl ester's stability during segment condensation. However, this approach necessitates additional purification steps after each coupling, reducing overall yields (typically 65-75% vs. SPPS's 98% per step) . Recent hybrid strategies employ the γ-methyl ester in solution-phase fragment synthesis followed by SPPS incorporation, enabling access to complex peptides >50 residues that were previously inaccessible [2].
The choice between Wang resins (ester linkage) and Rink amide resins (amide linkage) depends on the desired C-terminal functionality in the final peptide. Wang resins demonstrate superior compatibility with γ-methyl ester glutamic acid due to their stability under basic conditions [10].
Industrial production faces three primary scalability constraints:
Impurity Propagation: Residual acetic acid (≥0.1%) in commercial Fmoc-Glu(OMe)-OH causes N-terminal capping during automated synthesis, terminating chain elongation. Current GMP standards mandate acetic acid content <0.02% verified by GC-MS [2] [7].
Temperature Control: Exothermic deprotection (piperidine-DMF reaction) at multi-kilogram scale requires jacketed reactors with precise cooling to maintain -5°C during Fmoc removal, preventing aspartimide formation and racemization [6].
Coupling Kinetics: Steric hindrance from the γ-methyl ester necessitates extended coupling times (45-90 minutes vs. 20 minutes for unmodified Glu) with premium coupling agents like HATU/Oxyma (5:1 equivalence) to achieve >99.5% stepwise yield in industrial continuous-flow synthesizers [10].
Table 3: Industrial Solutions for Scalability Challenges
| Scalability Challenge | Laboratory Scale | Industrial Solution | Quality Impact |
|---|---|---|---|
| Acetic acid contamination | TLC monitoring | GC-MS specification (<0.02%) | Prevents chain termination |
| Deprotection exotherm | Ice bath | Chilled reactors (-5°C) | Suppresses aspartimide formation |
| Slow coupling kinetics | Double coupling, 60 min | HATU/Oxyma, pressurized flow | Maintains >99.5% stepwise yield |
| Crystallization control | Manual isolation | Seeded continuous crystallization | Ensures consistent particle size |
Modern facilities address crystallization inconsistencies through seeded cooling crystallization in ethanol/water mixtures, yielding uniform particle size distribution (D90 <50µm) essential for consistent dissolution in automated synthesizers [1] [4]. These innovations support annual production scales exceeding 10 metric tons to meet demand for GLP-1 analogs and oncology therapeutics utilizing glutamic acid-rich sequences [2] [10].
CAS No.: 4687-94-9
CAS No.: 19519-55-2
CAS No.: 53696-69-8
CAS No.: 33227-10-0